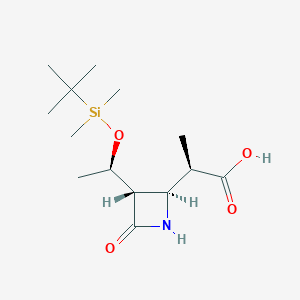

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid

Descripción general

Descripción

®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid is a complex organic compound featuring a unique azetidinone ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and potential applications. The presence of the tert-butyldimethylsilyl (TBDMS) protecting group is significant for its stability and reactivity in synthetic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid typically involves multiple steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step is crucial as it forms the core structure of the compound.

Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions. This is usually achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Chiral Synthesis: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the correct configuration of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and maintaining stringent control over reaction conditions to preserve the stereochemistry.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS protecting group is removed.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.

Substitution: The TBDMS group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like fluoride ions (from TBAF - tetrabutylammonium fluoride) can be used to remove the TBDMS group.

Major Products

Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

Reduction: Alcohol derivatives from the reduction of the carbonyl group.

Substitution: Compounds with different protecting groups or functional groups replacing the TBDMS group.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable in the development of new synthetic methodologies.

Biology

The compound’s azetidinone ring is structurally similar to β-lactam antibiotics, suggesting potential applications in the development of new antibacterial agents. Its ability to interact with biological molecules through its functional groups makes it a candidate for biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mecanismo De Acción

The mechanism of action of ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The TBDMS group provides stability, allowing the compound to reach its target site without premature degradation.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((2S,3S)-3-(®-1-Hydroxyethyl)-4-oxoazetidin-2-yl)propanoic acid: Lacks the TBDMS group, making it less stable but potentially more reactive.

®-2-((2S,3S)-3-(®-1-Methoxyethyl)-4-oxoazetidin-2-yl)propanoic acid: Contains a methoxy group instead of TBDMS, altering its reactivity and stability.

Uniqueness

The presence of the TBDMS group in ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid provides unique stability and protection during synthetic processes, making it a valuable intermediate in complex organic syntheses. Its stereochemistry also distinguishes it from other similar compounds, offering specific interactions in biological and chemical applications.

This detailed overview should provide a comprehensive understanding of ®-2-((2S,3S)-3-(®-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid, from its synthesis to its applications and unique properties

Actividad Biológica

(R)-2-((2S,3S)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl)propanoic acid, also known by its CAS number 90776-58-2, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes an azetidine ring and a tert-butyldimethylsilyl group, which may influence its pharmacological properties.

The molecular formula of this compound is C14H27NO4Si, with a molecular weight of approximately 301.46 g/mol. The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Smiles Notation : CC@HC(O)=O

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. Below are key findings from the literature:

Anticancer Potential

Some studies have explored the anticancer properties of azetidine derivatives. The presence of the 4-oxo group in the azetidine ring may contribute to the inhibition of cancer cell proliferation. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The compound's structural characteristics may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, azetidine derivatives have been studied for their ability to inhibit enzymes such as proteases and kinases, which are crucial in various biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Study : A study on azetidine derivatives demonstrated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anticancer Activity : In vitro assays showed that azetidine-based compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

- Enzyme Inhibition : Research indicated that similar compounds could effectively inhibit serine proteases, which play a role in cancer metastasis and inflammation. This suggests potential therapeutic applications in cancer treatment and inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Study on azetidine derivatives |

| Anticancer | Induces apoptosis in cancer cells | In vitro assays |

| Enzyme Inhibition | Inhibits serine proteases | Mechanistic studies |

Propiedades

IUPAC Name |

(2R)-2-[(2S,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4Si/c1-8(13(17)18)11-10(12(16)15-11)9(2)19-20(6,7)14(3,4)5/h8-11H,1-7H3,(H,15,16)(H,17,18)/t8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNANGMFTFSNDLW-GWOFURMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(NC1=O)C(C)C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432351 | |

| Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-58-2 | |

| Record name | (R)-2-[(3S,4S)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-2-oxoazetidin-4-yl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-{(2S,3S)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α-methyl-4-oxo-, (αR,2S,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 4-BMA in pharmaceutical chemistry?

A1: 4-BMA is a key intermediate in the synthesis of penem antibiotics. [] These antibiotics are known for their broad-spectrum activity against various bacterial infections.

Q2: How is 4-BMA typically synthesized?

A2: A stereoselective process using a chiral auxiliary is employed to prepare 4-BMA. This method ensures the production of the desired stereoisomer, which is crucial for its biological activity. []

Q3: Are there any studies on the metabolism of 4-BMA?

A3: While there are no direct studies on 4-BMA metabolism, research indicates that a related compound, 4-bromomethamphetamine (also abbreviated as 4-BMA), is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. [] This enzyme catalyzes the N-demethylation of 4-bromomethamphetamine.

Q4: Could 4-bromomethamphetamine interfere with the metabolism of other drugs?

A4: Yes, research suggests that 4-bromomethamphetamine can inhibit the metabolism of other drugs metabolized by CYP2D6. It exhibited stronger inhibition of amphetamine production from methamphetamine compared to other 4-substituted methamphetamines. [] This highlights a potential risk for drug interactions.

Q5: What are the implications of 4-bromomethamphetamine's inhibitory effects on CYP2D6?

A5: The inhibition of CYP2D6 by 4-bromomethamphetamine raises concerns about potential drug interactions. [] Since CYP2D6 metabolizes a wide range of medications, co-administration with 4-bromomethamphetamine could lead to increased levels of other drugs in the body, potentially resulting in adverse effects or toxicity.

Q6: What is the role of the British Medical Association (BMA) in relation to tobacco and financial advice?

A7: The BMA advocates against tobacco use and its influence. Ironically, BMA Services, which provides financial advice to BMA members, recommended investments in Allied Dunbar, a company owned by tobacco giant BAT Industries. [] This apparent conflict of interest raises ethical concerns.

Q7: Are there any ethical considerations regarding the BMA's financial advice in light of its anti-tobacco stance?

A8: Yes, the BMA's promotion of investments in a tobacco-owned company while simultaneously advocating against tobacco use presents a clear ethical dilemma. [] This situation calls for transparency in financial advice and a reassessment of BMA Services' investment recommendations to align with the organization's ethical values.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.